Oleanolic Acid

α-glucosidase inhibition Diabetes mellitus Enzyme kinetics

Oleanolic Acid (OA) is not a generic triterpenoid. Evidence shows OA is the required choice for α-glucosidase inhibition (IC50 6.35 µM, 2.6x more potent than UA), unique LTC4 pathway activity (IC50 16.79 µM, where UA is inactive), and selective anticancer derivatives (tumor EC50 3.3-5.6 µM vs. normal cell EC50 20.4 µM). For UGT1A6/1A8 metabolism studies, OA outperforms betulinic acid. Procure the defined, high-purity compound that ensures experimental reproducibility and target specificity.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 508-02-1
Cat. No. B191994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleanolic Acid
CAS508-02-1
SynonymsHederins
Oleanane Triterpenes
Oleanol
Oleanolic Acid
Triterpenes, Oleanane
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1
InChIKeyMIJYXULNPSFWEK-GTOFXWBISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleanolic Acid (CAS 508-02-1): Sourcing Guidance and Procurement Considerations for a Widely Distributed Pentacyclic Triterpenoid


Oleanolic Acid (OA), a pentacyclic triterpenoid of the oleanane series, is a ubiquitous secondary metabolite found in over 1,600 plant species, most notably in olive (Olea europaea) leaves, fruits, and oil . It shares a common C30H48O3 molecular formula and core scaffold with several other biologically active triterpenoids, including ursolic acid (UA), maslinic acid (MA), and betulinic acid (BA), differing only in the position or presence of methyl and hydroxyl groups . While this structural similarity often leads to the assumption of functional interchangeability, the subtle variations in molecular architecture of these compounds confer distinct and quantifiable differences in their interactions with specific biological targets and their behavior in biological systems, which are critical for informed scientific and industrial selection.

Why Generic Substitution of Oleanolic Acid with its Close Analogs Fails: A Quantitative Basis for Specific Procurement


The class of hydroxyl pentacyclic triterpenoic acids (HPTAs) exhibits significant pharmacodynamic and pharmacokinetic heterogeneity despite their close structural kinship. Generic substitution based solely on shared core structure or broad class-level claims is not scientifically defensible, as it ignores the quantitative, target-specific performance data that define a compound's utility in a given application. For instance, while both oleanolic acid (OA) and its structural isomer ursolic acid (UA) are potent inhibitors of certain enzymes, their relative potency, mechanism of action, and even their inhibitory profile against a single target can differ substantially . Furthermore, comparative studies reveal that the presence or absence of a single hydroxyl group, as seen when contrasting OA with maslinic acid (MA), can fundamentally alter a compound's mechanism of action, shifting it from an inert to an active state in certain cellular pathways . Similarly, the arrangement of the E-ring methyl groups, which distinguishes OA from UA, is the key determinant for activity against specific bacterial strains . Therefore, the selection of OA over a generic alternative is not a matter of preference but a requirement dictated by the specific quantitative performance metrics of each compound, which are detailed in the following evidence guide.

Quantitative Evidence Guide for Oleanolic Acid: Key Differentiators Against Closest Analogs


Oleanolic Acid Exhibits ~2.6x Higher Potency than Ursolic Acid as a Non-Competitive α-Glucosidase Inhibitor

In a direct head-to-head comparison, oleanolic acid (OA) demonstrated significantly greater inhibitory potency against α-glucosidase than its structural isomer, ursolic acid (UA). The study reported an IC50 value for OA of (6.35 ± 0.02) × 10⁻⁶ mol/L, which is approximately 2.6-fold lower (more potent) than the IC50 of UA, measured at (1.69 ± 0.03) × 10⁻⁵ mol/L . This quantitative difference is underpinned by distinct allosteric binding mechanisms, with OA and UA occupying different binding cavities on the enzyme, as confirmed by molecular docking .

α-glucosidase inhibition Diabetes mellitus Enzyme kinetics

Oleanolic Acid Demonstrates Unique Functional Selectivity Against LTC4 in an Anti-Inflammatory Cascade Compared to Ursolic Acid

A comparative study assessing the anti-inflammatory activity of oleanolic acid (OA) and ursolic acid (UA) revealed a striking functional divergence. While both compounds inhibited prostaglandin E2 (PGE2) release (OA IC50 = 23.51 µM; UA IC50 = 60.91 µM), only OA demonstrated a significant inhibitory effect on leukotriene C4 (LTC4) production in a calcium ionophore-stimulated mouse macrophage model. The IC50 for OA in the LTC4 assay was 16.79 µM, whereas UA showed no significant activity in this pathway . This indicates a pathway-specific selectivity for OA that is not shared by its isomer.

Anti-inflammatory 5-Lipoxygenase Leukotriene C4

Oleanolic Acid-Derived Hydroxamates Display Superior Tumor Cell Selectivity Compared to Ursolic Acid Analogs

In a study comparing the cytotoxicity and selectivity of hydroxamate derivatives of oleanolic acid (OA) and ursolic acid (UA), OA-derived compounds showed a more favorable therapeutic window. Specifically, OA derivative 7 demonstrated potent cytotoxicity against a panel of human tumor cell lines, with EC50 values of 3.3 µM (518A2 melanoma), 3.4 µM (A2780 ovarian carcinoma), and 5.6 µM (HT29 colon adenocarcinoma) . Crucially, this derivative was significantly less cytotoxic to non-malignant fibroblasts (EC50 = 20.4 µM), yielding a selectivity index of 3.6 to 6.2. The study explicitly notes that UA-derived compounds, while also cytotoxic, were significantly less selective for tumor cells .

Anticancer Selectivity Hydroxamate derivatives

Oleanolic Acid Exhibits Higher Inhibition of Key Drug-Metabolizing UGT Isoforms Compared to Betulinic Acid

A comparative study evaluating the inhibition of human UDP-glucuronosyltransferase (UGT) isoforms demonstrated that oleanolic acid (OA) is a more potent inhibitor of specific UGTs than betulinic acid (BA). The research found that the inhibition capability of OA towards UGT1A6 and UGT1A8 was higher than that of BA across various concentrations . No significant difference was observed in their inhibition of UGT1A7 . This differential inhibition profile is crucial for predicting potential drug-drug interactions (DDIs) when OA is co-administered with drugs that are primarily metabolized by UGT1A6 and UGT1A8.

Drug-drug interaction UDP-glucuronosyltransferases (UGTs) Metabolism

Recommended Application Scenarios for Oleanolic Acid Based on Differential Evidence


Targeted α-Glucosidase Inhibitor Research & Development

Oleanolic acid (OA) is the preferred starting material over ursolic acid (UA) for developing α-glucosidase inhibitors for glycemic control, due to its demonstrated 2.6-fold greater potency (IC50 of 6.35 µM vs. 16.9 µM) and distinct allosteric binding mechanism .

Selective Modulation of the 5-Lipoxygenase Pathway in Inflammation Studies

For research specifically targeting the leukotriene C4 (LTC4) arm of the arachidonic acid cascade, OA is a non-substitutable tool compound. Unlike its isomer ursolic acid, which is inactive, OA exhibits potent LTC4 inhibition (IC50 = 16.79 µM) . This makes OA uniquely suitable for mechanistic studies in this pathway.

Synthesis of Selective Anticancer Leads via Scaffold Derivatization

The oleanolic acid scaffold is better suited than the ursolic acid scaffold for developing anticancer leads with an improved therapeutic window. OA-derived hydroxamates exhibit high tumor cell cytotoxicity (EC50 3.3-5.6 µM) with significantly lower toxicity to normal fibroblasts (EC50 20.4 µM), a selectivity advantage not observed with analogous UA derivatives .

In Vitro Pharmacokinetic and Drug-Drug Interaction (DDI) Screening

In pharmaceutical development, OA is the appropriate candidate over betulinic acid (BA) for investigating UGT1A6 and UGT1A8-mediated metabolism and potential DDIs. OA demonstrates higher inhibition of these key isoforms, which is a critical parameter for predicting interactions with co-administered drugs that are UGT1A6/1A8 substrates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleanolic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.